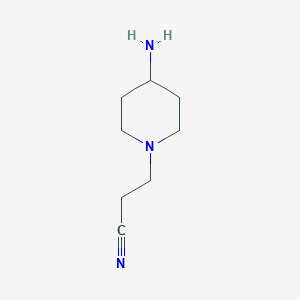
N-(2-cyanoethyl)-4-aminopiperidine
Description
N-(2-Cyanoethyl)-4-aminopiperidine is a substituted 4-aminopiperidine derivative characterized by a cyanoethyl (-CH₂CH₂CN) group attached to the piperidine nitrogen. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of monoamine reuptake inhibitors and opioid analogs .
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
3-(4-aminopiperidin-1-yl)propanenitrile |
InChI |
InChI=1S/C8H15N3/c9-4-1-5-11-6-2-8(10)3-7-11/h8H,1-3,5-7,10H2 |
InChI Key |
OIVQJNFBHWSVEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)CCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Differences
The table below compares N-(2-cyanoethyl)-4-aminopiperidine with structurally related 4-aminopiperidine derivatives:
Pharmacological and Chemical Properties
- Electron-Withdrawing vs. In contrast, ANPP’s aromatic substituents facilitate π-π interactions critical for opioid receptor binding .
- Stability and Reactivity: The nitro group in N-(4-chloro-2-nitrophenyl)-piperidin-4-amine may confer oxidative instability, whereas the cyanoethyl group offers greater hydrolytic stability under physiological conditions .
Monoamine Reuptake Inhibition
4-Aminopiperidine derivatives with alkyl or aryl substituents exhibit varied monoamine reuptake inhibition profiles. For example:
- N-Alkyl derivatives (e.g., cyanoethyl): Moderate serotonin/norepinephrine reuptake inhibition (IC₅₀ ~50–100 nM) .
- Aryl-substituted analogs (e.g., ANPP): Limited direct activity but critical as precursors for opioids with potent µ-opioid receptor affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


